molecular formula C21H17NaO9 B3328015 sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate CAS No. 40820-38-0

sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate

Cat. No. B3328015
CAS RN: 40820-38-0
M. Wt: 436.3 g/mol
InChI Key: HLOIUHOSBXFPGZ-UHFFFAOYSA-M
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Patent
US04006245

Procedure details

32.0 parts of ethyl 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate were refluxed with a solution of 6.08 parts of sodium bicarbonate in 200 parts of water for eighteen hours. The solution was filtered hot and cooled. The solid obtained was collected by filtration and crystallised from water containing a small quantity of ethanol to give 9.2 parts of sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate, m.pt. 178°-180°.
Name
ethyl 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:31]([OH:32])=[CH:30][CH:29]=[CH:28][C:5]=1[O:6][CH2:7][CH:8]([OH:27])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:26])[CH:18]=[C:19]([C:21]([O:23]CC)=[O:22])[O:20][C:15]=2[CH:14]=[CH:13][CH:12]=1)(=[O:3])[CH3:2].C(=O)(O)[O-].[Na+:37]>O>[C:1]([C:4]1[C:31]([OH:32])=[CH:30][CH:29]=[CH:28][C:5]=1[O:6][CH2:7][CH:8]([OH:27])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:26])[CH:18]=[C:19]([C:21]([O-:23])=[O:22])[O:20][C:15]=2[CH:14]=[CH:13][CH:12]=1)(=[O:3])[CH3:2].[Na+:37] |f:1.2,4.5|

Inputs

Step One
Name
ethyl 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(OCC(COC2=CC=CC3=C2C(C=C(O3)C(=O)OCC)=O)O)C=CC=C1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallised from water containing a small quantity of ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OCC(COC2=CC=CC3=C2C(C=C(O3)C(=O)[O-])=O)O)C=CC=C1O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.